

Toxicological Assessment of Vildagliptin Novide: A Framework for Evaluation

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Compound of Interest		
Compound Name:	Vildagliptin N-oxide	
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework for the toxicological assessment of **Vildagliptin N-oxide**. It is important to note that as of the date of this publication, publicly available toxicological data specifically for **Vildagliptin N-oxide** is limited. Therefore, this guide synthesizes information on the parent compound, vildagliptin, regulatory guidelines for drug metabolite safety testing, and standard toxicological methodologies to propose a robust evaluation strategy.

Introduction

Vildagliptin is an oral hypoglycemic agent and a potent, selective inhibitor of dipeptidyl peptidase-4 (DPP-4), widely used in the management of type 2 diabetes mellitus. During its metabolism and potential degradation, various related substances, including **Vildagliptin N-oxide**, may be formed. The safety assessment of such impurities and metabolites is a critical component of the overall nonclinical safety evaluation of a drug product. This technical guide outlines a systematic approach to the toxicological assessment of **Vildagliptin N-oxide**, addressing the absence of direct data by leveraging established principles of toxicology and regulatory expectations.

Vildagliptin N-oxide is a known impurity and potential metabolite of vildagliptin.[1][2][3] Its chemical structure is provided in Figure 1. While the toxicological profile of the parent drug, vildagliptin, is well-established, specific data on the N-oxide is scarce. A Material Safety Data



Sheet for **Vildagliptin N-oxide** indicates "No data available" for hazard statements and classifies it as a "Pharmaceutical related compound of unknown potency."[4]

Figure 1: Chemical Information for Vildagliptin N-oxide

Parameter	Value
IUPAC Name	(2-((S)-2-Cyanopyrrolidin-1-yl)-2-oxoethyl)((1r, 3R, 5R, 7S)-3-hydroxyadamantan-1-yl)oxidoazane
Molecular Formula	C17H25N3O3
Molecular Weight	319.4 g/mol
CAS Number	Not Available

Data sourced from multiple chemical suppliers.[1][2][3]

Regulatory Framework for Metabolite Safety Testing

The US Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established guidelines for the safety testing of drug metabolites, often referred to as "Metabolite in Safety Testing" (MIST).[5][6] These guidelines are crucial for determining whether a specific toxicological assessment of **Vildagliptin N-oxide** is warranted.

The core principle of MIST is to evaluate metabolites that are either unique to humans or are present at disproportionately higher concentrations in humans compared to the animal species used in nonclinical safety studies.[5] A key threshold is when a metabolite accounts for more than 10% of the total drug-related material in circulation at steady state. If **Vildagliptin N-oxide** is found to exceed this threshold in humans and its exposure is not adequately covered in preclinical toxicology species, then dedicated safety studies for the N-oxide would be required.

Regulatory decision workflow for **Vildagliptin N-oxide**.

Toxicological Profile of Vildagliptin (Parent Drug)

The safety profile of vildagliptin has been extensively evaluated in a wide range of nonclinical and clinical studies.[7]



Table 1: Summary of Vildagliptin Toxicology

Toxicological Endpoint	Summary of Findings	
Acute Toxicity	Low acute toxicity. Oral TDLO in rats is reported as 0.3 ml/kg.[8]	
Repeat-Dose Toxicity	Generally well-tolerated in mice, rats, and dogs. The gastrointestinal tract was identified as a target organ in dogs at high doses.[9]	
Genotoxicity	Vildagliptin was not found to be genotoxic in a standard battery of in vitro and in vivo assays.[7] [10]	
Carcinogenicity	A 2-year carcinogenicity study in rats showed no increase in overall tumor incidence at exposures approximately 200 times that of humans.[7] A slight increase in mammary adenocarcinomas was observed in mice at very high doses.[7]	
Reproductive Toxicity	No evidence of teratogenicity.	
Safety Pharmacology	No adverse effects on central nervous system and cardiovascular function were observed in dedicated studies.[9]	

Studies on other impurities of vildagliptin, such as vildagliptin cyclic amidine, vildagliptin diketopiperazine, and vildagliptin amide, have shown them to be non-mutagenic and non-clastogenic in vitro.[10][11]

Proposed Experimental Protocols for Vildagliptin N-oxide

Should dedicated toxicological studies for **Vildagliptin N-oxide** be deemed necessary, the following standard protocols, based on regulatory guidelines, would be appropriate.

Genotoxicity Assessment



A standard battery of genotoxicity tests is required to assess the mutagenic and clastogenic potential.

Table 2: Proposed Genotoxicity Testing Protocol

Assay	Experimental System	Metabolic Activation	Concentration s	Endpoint
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA)	With and without rat liver S9 fraction	At least 5 concentrations, up to 5000 μ g/plate or precipitate	Revertant colonies
In Vitro Mammalian Chromosomal Aberration Test	Human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells	With and without rat liver S9 fraction	At least 3 concentrations, typically up to a cytotoxic level	Structural and numerical chromosomal aberrations
In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay)	L5178Y mouse lymphoma cells (TK locus)	With and without rat liver S9 fraction	At least 4 concentrations	Mutant frequency
In Vivo Micronucleus Test (if in vitro tests are positive)	Rodent (mouse or rat) bone marrow or peripheral blood	N/A	At least 3 dose levels, up to the maximum tolerated dose	Frequency of micronucleated polychromatic erythrocytes

In Vitro Cytotoxicity



Initial assessment of cytotoxicity provides a dose range for subsequent in vitro assays.

Table 3: Proposed In Vitro Cytotoxicity Protocol

Assay	Cell Line	Exposure Duration	Concentration s	Endpoint
Neutral Red Uptake Assay	Murine fibroblast cell line (e.g., 3T3)	24 hours	Broad range (e.g., 0.1 to 1000 μΜ)	Cell viability (lysosomal integrity)
MTT Reduction Assay	Human hepatoma cell line (e.g., HepG2)	24 hours	Broad range (e.g., 0.1 to 1000 μΜ)	Cell viability (mitochondrial activity)

A study on other vildagliptin impurities found cytotoxicity for one impurity (V2) in 3T3 cells.[12]

Repeat-Dose Toxicity

If significant concerns arise from genotoxicity or in vitro cytotoxicity studies, or if the metabolite is present at high levels in humans, repeat-dose toxicity studies in a relevant animal species would be necessary. The duration of these studies would depend on the intended duration of clinical use of the parent drug.[6]

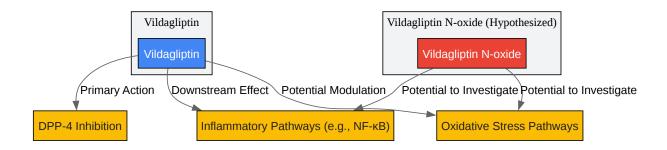
Proposed workflow for the toxicological assessment of Vildagliptin N-oxide.

Potential Signaling Pathways of Interest

The pharmacological and potential toxicological effects of a compound are often mediated through specific signaling pathways. While the pathways for **Vildagliptin N-oxide** are unknown, investigations could start with those known to be modulated by the parent drug, vildagliptin.

Forced degradation studies have shown that vildagliptin degrades under oxidative conditions, which could potentially lead to the formation of **Vildagliptin N-oxide**.[13][14][15] Therefore, pathways related to oxidative stress are of high interest.





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Potential signaling pathways for investigation.

Conclusion

The toxicological assessment of **Vildagliptin N-oxide** is currently hampered by a lack of specific data. However, a clear path forward can be established based on international regulatory guidelines for drug metabolite safety testing. The initial and most critical step is to determine the in vivo plasma concentrations of **Vildagliptin N-oxide** in humans relative to the parent drug. If these concentrations are significant, the experimental protocols and workflow outlined in this guide provide a robust framework for a thorough toxicological evaluation. The well-characterized safety profile of the parent drug, vildagliptin, serves as a valuable benchmark for these potential future studies. Researchers and drug development professionals should prioritize the generation of exposure data to make an informed decision on the necessity of a full toxicological workup for **Vildagliptin N-oxide**.

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